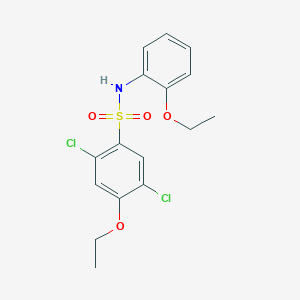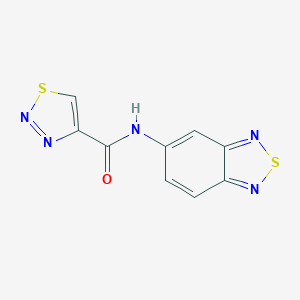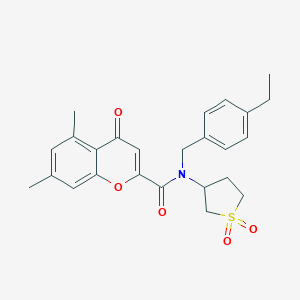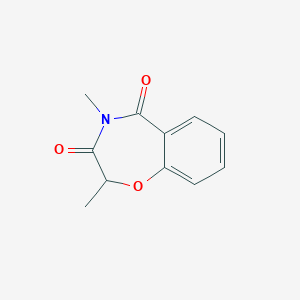
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide, also known as DEEP, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DEEP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
作用机制
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth, neurodegeneration, and inflammation. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and are often dysregulated in cancer cells. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain, which is often dysregulated in neurodegenerative diseases. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been shown to have neuroprotective effects, including the inhibition of AChE activity and the reduction of oxidative stress in the brain. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the reduction of inflammation in animal models.
实验室实验的优点和局限性
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for researchers. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been shown to have potent inhibitory effects on enzymes involved in cancer cell growth, neurodegeneration, and inflammation, making it a promising candidate for drug development. However, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has not been extensively studied in vivo, so its efficacy and safety in animal models are not well established.
未来方向
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. One area of research could be the development of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide derivatives with improved solubility in water, which could make it more useful in certain assays. Another area of research could be the investigation of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide's effects on other enzymes involved in cancer cell growth, neurodegeneration, and inflammation. Additionally, further in vivo studies could be conducted to better understand 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide's efficacy and safety in animal models. Overall, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a promising candidate for drug development and further research could lead to the development of novel therapies for cancer, neurodegenerative diseases, and inflammatory diseases.
合成方法
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 2-ethoxyaniline in the presence of sodium ethoxide. The resulting product is then reduced with sodium dithionite to yield 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. This synthesis method has been reported in several scientific publications and is considered a reliable method for producing 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide in high yields.
科学研究应用
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been used in several scientific research studies, including studies on cancer, neurodegenerative diseases, and inflammation. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C16H17Cl2NO4S |
分子量 |
390.3 g/mol |
IUPAC 名称 |
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-3-22-14-8-6-5-7-13(14)19-24(20,21)16-10-11(17)15(23-4-2)9-12(16)18/h5-10,19H,3-4H2,1-2H3 |
InChI 键 |
ACPOGLNCISAHLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
规范 SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B257484.png)
![N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide](/img/structure/B257486.png)
![7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257488.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B257489.png)


![2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B257502.png)

![3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid](/img/structure/B257517.png)
![(6Z)-6-[amino(sulfanyl)methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B257520.png)
![4-[(4-Tert-butylbenzoyl)amino]butanoic acid](/img/structure/B257529.png)
![1-(2-furylmethyl)-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B257534.png)